Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate
Description
Chemical Structure: Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate (CAS 31844-13-0) is a heterocyclic compound featuring a pyrrolo[3,4-b]quinoline core substituted with two ethyl ester groups. Its molecular formula is C₁₈H₂₀N₂O₄, with a molecular weight of 328.36 g/mol . The compound is synthesized via multi-step reactions involving cyclization and esterification, often characterized by X-ray crystallography for structural validation .
Properties
CAS No. |
21902-16-9 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethyl)-1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-16(21)10-15-17-13(11-20(15)18(22)24-4-2)9-12-7-5-6-8-14(12)19-17/h5-9,15H,3-4,10-11H2,1-2H3 |
InChI Key |
PWHBKUVNIQCYHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C2=NC3=CC=CC=C3C=C2CN1C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrroloquinoline derivative with ethyl 2-bromoacetate under basic conditions, followed by esterification with ethanol. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Ester Hydrolysis and Saponification
The ethyl ester groups undergo base-mediated hydrolysis, forming carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates:
-
Conditions : KOH (2.0 equiv), NMP solvent, 120°C, 4–6 hours .
-
Outcome : Conversion to carboxylic acids with yields up to 82% (e.g., demethylation to hydroxy derivatives) .
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl ester analog | KOH | NMP | 120 | 6 | 82 |
| Methyl ester analog | LiOH | EtOH | RT | 18 | 15 |
Borane-Mediated Reduction
Selective reduction of the ethyl ester at the 3-position of the indole moiety is achieved using BH₃-THF:
-
Conditions : BH₃-THF (1.0 equiv), THF solvent, 0°C to RT, 2 hours .
-
Outcome : Alcohol derivatives are formed, enabling further functionalization via Mitsunobu reactions .
Cyclization Reactions
The pyrroloquinoline core participates in cyclization under basic conditions:
Base-Promoted Cyclization
Acid-Catalyzed Cyclization
-
Outcome : Deprotection and subsequent imino Diels-Alder reaction yield dihydropyrroloquinoline derivatives (59–97% yields) .
Heck Reaction
-
Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), alkene (2.0 equiv), Et₃N (3.0 equiv), 80°C, 2–4 hours .
-
Outcome : Functionalization of the quinoline ring with acrylate groups (e.g., compound 3a , 67% yield) .
Mitsunobu Reaction
Radical Cyclization
Radical-based methods construct tricyclic frameworks:
N-Alkylation
Oxidation
Key Mechanistic Insights
-
Ester Reactivity : The ethoxycarbonyl groups act as electron-withdrawing groups, directing electrophilic substitution to the pyrrole ring .
-
Cyclization Pathways : Base-mediated deprotonation generates enolates that undergo intramolecular nucleophilic attack, forming fused heterocycles .
-
Steric Effects : Bulky substituents at R⁵ reduce cyclization efficiency due to hindered transition states .
Scientific Research Applications
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights key structural and physicochemical differences between the target compound and its analogues:
Pharmacological and Physicochemical Comparisons
- Solubility : The target compound’s ethyl ester groups enhance lipophilicity compared to hydroxylated analogues (e.g., ), but reduce solubility in water. Methoxy-substituted derivatives (e.g., ) exhibit better solubility in alcohols .
- Bioactivity: Pyrroloquinoxaline derivatives (e.g., ) show kinase inhibition due to planar aromatic cores, whereas pyrazole hybrids (e.g., ) are explored for antimicrobial effects .
- Hydrogen Bonding: The target compound’s ester carbonyl groups participate in intermolecular hydrogen bonds, stabilizing its crystal lattice . In contrast, amino-substituted analogues (e.g., ) form stronger hydrogen bonds with biological targets .
Data Table: Key Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate?
- Methodological Answer : The compound can be synthesized via Tosylmethylisocyanide (TosMIC) reactions. A typical procedure involves reacting ethyl 2-nitroacetate derivatives with methyl-TosMIC in anhydrous DMSO-Et₂O under argon, followed by iron-mediated reduction in acetic acid to reduce nitro groups and cyclize intermediates. Column chromatography (e.g., aluminum oxide) is used for purification . For analogs, condensation of secondary anilines with triethyl methanetricarboxylate is effective but may yield byproducts requiring careful HPLC monitoring .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Essential for confirming substituent positions and hydrogen environments. For example, aromatic protons in quinoline moieties appear as distinct multiplets (δ 7.2–7.6 ppm), while ethoxy groups show quartets (δ 4.2–4.3 ppm) and triplets (δ 1.3–1.4 ppm) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H bonds in pyrrolo-quinoline systems (~3200–3400 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns .
Q. How is crystallographic data obtained for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, often using SHELX software (e.g., SHELXL for refinement). Hydrogen-bonding interactions (e.g., O–H···O) are analyzed via graph-set notation to understand packing motifs. Planarity of heterocyclic systems and bond-length deviations (e.g., C–N in pyrrolo rings) are critical for validating structural models .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- Methodological Answer :
- Reaction Conditions : Elevated temperatures (85°C) and prolonged stirring (6+ hours) improve iron-mediated reductions but may increase decarboxylation byproducts. Water content in reaction mixtures must be minimized to avoid hydrolysis intermediates .
- Chromatography : Gradient elution (e.g., ethyl acetate/hexane) on aluminum oxide columns effectively separates regioisomers (e.g., 5- vs. 6-substituted products) .
- HPLC Monitoring : Detects low-yield impurities (2–6%) early, enabling adjustments to stoichiometry or solvent systems .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
- Methodological Answer :
- Discrepancy Analysis : If NMR suggests a planar structure but XRD shows puckering, check for dynamic effects (e.g., fluxionality) via variable-temperature NMR.
- Hydrogen Bonding : Use SHELXPRO to model hydrogen-bonding networks (e.g., chains or rings) that may stabilize non-planar conformations. For example, O–H···O interactions in related compounds induce folding along crystallographic axes .
Q. How do intermolecular interactions influence crystallization behavior?
- Methodological Answer : Graph-set analysis (Etter’s rules) identifies recurring hydrogen-bond motifs. For pyrrolo-quinolines, N–H···O=C interactions between carbamate groups and quinoline nitrogens often drive dimerization. π-π stacking of aromatic systems further stabilizes crystal lattices. Solvent choice (e.g., DMF vs. THF) modulates these interactions by altering polarity .
Q. What computational methods complement experimental data for structural validation?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to compare theoretical vs. experimental bond lengths/angles.
- Hirshfeld Surface Analysis : Quantifies intermolecular contact contributions (e.g., H···H, C···O) to explain packing efficiency and polymorphism risks .
Data Contradiction & Troubleshooting
Q. How to address discrepancies between synthetic yields and theoretical predictions?
- Methodological Answer :
- Byproduct Identification : Use LC-MS to detect side products (e.g., decarboxylated derivatives). For example, hydrolysis of ethyl esters under acidic conditions may yield carboxylic acid byproducts .
- Mechanistic Studies : Isotopic labeling (e.g., ¹⁵N or ¹³C) traces reaction pathways, distinguishing between competing cyclization routes .
Q. Why might crystallization attempts fail despite high purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
